2-Methyl-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-Methyl-4-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by a benzene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position, along with a sulfonamide group
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: The compound can be synthesized by sulfonating 2-methyl-4-(trifluoromethyl)aniline using chlorosulfonic acid. The reaction is typically carried out at low temperatures to control the reaction rate and prevent over-sulfonation.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methyl-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine derivative under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistency and efficiency. The choice of method depends on the desired purity and scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromyl chloride, to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), amines, and strong bases
Major Products Formed:
Sulfonyl Chlorides: Resulting from oxidation reactions.
Sulfonic Acids: Formed through further oxidation of sulfonyl chlorides.
Amines: Produced from reduction of the sulfonamide group.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)benzenesulfonamide has found applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-Methyl-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory processes.
Pathways: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethyl)aniline: Similar structure but lacks the sulfonamide group.
2-Methyl-4-(trifluoromethyl)benzenesulfonic Acid: Similar but with a sulfonic acid group instead of sulfonamide.
Uniqueness: 2-Methyl-4-(trifluoromethyl)benzenesulfonamide is unique due to its combination of trifluoromethyl and sulfonamide groups, which impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H8F3NO2S |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-4-6(8(9,10)11)2-3-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
ROAIHKBUSXIPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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